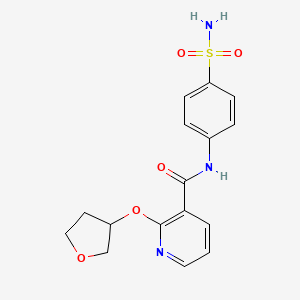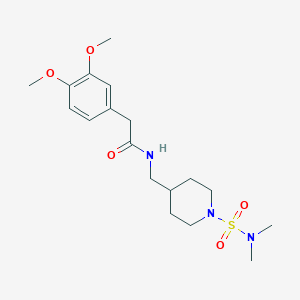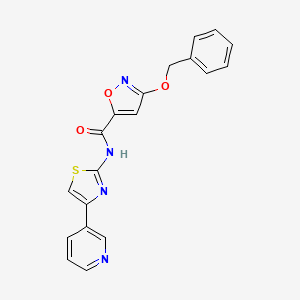![molecular formula C20H25NO6S B2826082 Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate CAS No. 681841-10-1](/img/structure/B2826082.png)
Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate” is a complex organic molecule. It contains several functional groups, including an ethyl ester group, a sulfonyl group, and two methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. The presence of the sulfonyl group could potentially introduce some interesting electronic effects into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl and ester groups. For example, the compound is likely to be polar due to these groups. The presence of the aromatic rings could also influence the compound’s solubility and reactivity .Scientific Research Applications
Interaction Analysis in Crystal Packing
The research into the crystal packing of related compounds has shown that non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions, play a crucial role in the molecular assembly. For example, studies on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates revealed that these compounds exploit rare N⋯π and O⋯π interactions to form distinct crystal structures. These interactions contribute to a better understanding of the molecular assembly and crystal engineering strategies for designing novel materials with desired properties (Zhang et al., 2011).
Biocatalysis in Drug Metabolism
The application of microbial-based surrogate biocatalytic systems has been demonstrated to produce mammalian metabolites of complex molecules, supporting the structural characterization of drug metabolites. For instance, using Actinoplanes missouriensis, several metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator were produced, aiding in the comprehensive understanding of the compound's metabolism and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Synthesis and Characterization of Novel Compounds
Research on organophosphorus compounds has led to the synthesis of new derivatives with potential applications in various fields, including materials science and chemical synthesis. For instance, the reaction of certain esters with dimeric p-methoxyphenyl-thionophosphine sulfide and elemental sulfur yielded 3H-1,2-dithiole-3-thiones, showcasing the versatility of these compounds in synthesizing novel organophosphorus derivatives (Pedersen & Lawesson, 1974).
Corrosion Inhibition Studies
The synthesis and characterization of new ethyl hydrogen [(methoxyphenyl)(methylamino)methyl] phosphonate derivatives have provided insights into their application as corrosion inhibitors. These compounds have shown promising results in protecting mild steel against corrosion in acidic environments, highlighting their potential in industrial applications for corrosion protection (Djenane et al., 2019).
Future Directions
The future research directions for this compound could be quite varied, depending on its intended use. If it has biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has interesting chemical properties, it could be studied from a more fundamental perspective .
properties
IUPAC Name |
ethyl 3-[(2-methoxy-5-methylphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S/c1-5-27-20(22)13-17(15-7-9-16(25-3)10-8-15)21-28(23,24)19-12-14(2)6-11-18(19)26-4/h6-12,17,21H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUJIADXUCHDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)
![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)

![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)
![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)




